![molecular formula C13H16N2O B3101438 2-Benzyl-2,6-diazaspiro[3.4]octan-7-one CAS No. 1392211-22-1](/img/structure/B3101438.png)
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one
Overview
Description
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C13H18N2O. It is a derivative of the 2,6-diazaspiro[3.4]octane core, which is known for its diverse biological activities .
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-2,6-diazaspiro[3.4]octan-7-one is the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising target for pain management .
Mode of Action
This compound acts as a potent antagonist of the sigma-1 receptor . By blocking the action of σ1R, it can enhance the antinociceptive effect of morphine and rescue morphine tolerance .
Biochemical Pathways
The exact biochemical pathways affected by 2-Benzyl-2,6-diazaspiro[3It is known that σ1r antagonists can synergistically enhance the analgesic effect of μ-opioid receptor (mor) agonists without amplifying adverse reactions . Therefore, the compound likely interacts with the biochemical pathways involving σ1R and MOR.
Result of Action
The molecular and cellular effects of this compound involve enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . This suggests that the compound could potentially be used to improve pain management strategies, particularly in cases where opioid tolerance has developed.
Preparation Methods
The synthesis of 2-Benzyl-2,6-diazaspiro[3.4]octan-7-one can be achieved through several synthetic routes. Another approach involves the annulation of the four-membered ring . These methods typically require specific reaction conditions, such as the use of appropriate catalysts and solvents, to achieve high yields and purity .
Chemical Reactions Analysis
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of 2-benzyl-2,6-diazaspiro[3.4]octan-7-one derivatives as antitubercular agents. The compound interacts with the enzymatic machinery of Mycobacterium tuberculosis, leading to the generation of reactive intermediates that inhibit bacterial growth. This mechanism is particularly relevant given the rising incidence of tuberculosis and the need for novel therapeutic strategies .
Cancer Treatment
The compound has been explored for its ability to inhibit key proteins involved in cancer progression. For instance, derivatives of this compound have been identified as inhibitors of the G12C mutant KRAS protein, which is implicated in various cancers, including lung cancer. These compounds function as electrophiles that form covalent bonds with cysteine residues in mutant proteins, thereby inhibiting tumor metastasis .
Sigma-1 Receptor Antagonism
Another significant application is related to pain management through sigma-1 receptor (σ1R) antagonism. Compounds based on the 2,6-diazaspiro[3.4]octane scaffold have shown promise in enhancing the analgesic effects of morphine while mitigating tolerance associated with long-term opioid use. This dual action highlights the therapeutic potential of these compounds in pain relief strategies .
Case Studies
Comparison with Similar Compounds
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one can be compared with other similar compounds, such as 2,6-diazaspiro[3.4]octan-7-one derivatives . These derivatives also exhibit sigma-1 receptor antagonism and have been studied for their potential analgesic and antitubercular activities . this compound stands out due to its unique benzyl group, which enhances its biological activity and specificity . Other similar compounds include 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which also target sigma-1 receptors but have different structural features and pharmacological profiles .
Biological Activity
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been explored for various therapeutic applications, including antitubercular, antitumor, and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O. Its structure consists of a spirocyclic framework that contributes to its biological activity by facilitating interactions with various biomolecular targets.
Antitubercular Activity
Recent studies have highlighted the potential of diazaspiro compounds, including 2-benzyl derivatives, as antitubercular agents. A study evaluated a series of compounds derived from the 2,6-diazaspiro[3.4]octane core against Mycobacterium tuberculosis H37Rv using the resazurin microtiter plate assay (REMA). The findings are summarized in Table 1:
Compound | Yield (%) | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|---|
5a | 56 | 25 |
5b | 56 | 50 |
5c | 48 | 100 |
17 | 56 | 0.016 |
24 | 48 | 6.2 |
Compound 17 exhibited exceptional activity with an MIC of 0.016 μg/mL , indicating its potential as a lead compound for further development in tuberculosis treatment .
Analgesic Properties
Another area of investigation is the analgesic potential of compounds containing the diazaspiro scaffold. A recent study identified several σ1 receptor antagonists based on this structure, demonstrating that these compounds can enhance the analgesic effects of mu-opioid receptor agonists without increasing adverse effects. The compound designated as 32 showed significant efficacy in enhancing morphine's antinociceptive effects while preventing morphine-induced tolerance .
Antitumor Activity
The structural features of diazaspiro compounds have also been linked to antitumor activity. Various derivatives have been tested for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of functional groups around the spirocyclic core has been shown to modulate biological activity significantly .
Case Studies
- Antitubercular Lead Development : A series of twelve nitrofuran carboxamide derivatives were synthesized from a diazaspiro[3.4]octane building block. Among these, compound 17 was highlighted as a potent antitubercular lead with a remarkable MIC value, suggesting that structural modifications can lead to enhanced biological activity against resistant strains of M. tuberculosis .
- Pain Management Research : In exploring pain management strategies, researchers focused on σ1 receptor antagonists derived from diazaspiro frameworks. The study demonstrated that these compounds could synergistically enhance analgesia when used in conjunction with traditional opioid treatments, presenting a promising avenue for developing new pain relief medications .
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.4]octan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-6-13(8-14-12)9-15(10-13)7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBEZVUFJTKCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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